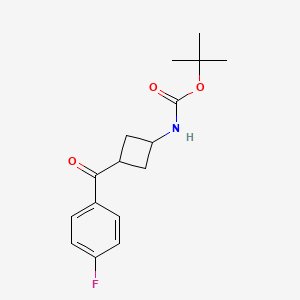

trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate is a carbamate compound with a cyclobutyl ring and a fluorobenzoyl group. It is a derivative of cyclobutylcarbamate, and is used in a wide range of synthetic and scientific research applications. It is a white, crystalline solid with a melting point of 68°C and a boiling point of 145°C.

Scientific Research Applications

Catalytic Activities of Ruthenium(II) Complexes : A study by Cheng et al. (2009) focused on ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes, including compounds related to tert-butyl derivatives. These complexes demonstrated catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Synthesis of Steroids with Aromatic A-Rings : Maurin et al. (2002) used compounds like 5-tert-butoxy-1-iodobenzocyclobutene for the synthesis of steroids possessing an aromatic A-ring. This involved an intramolecular Diels−Alder cycloaddition of o-xylylenes (Maurin et al., 2002).

Oxidation Studies of Di-tert-butyl Compounds : Oshida et al. (2004) investigated the oxidation of trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane, providing insights into the chemical behavior of tert-butyl compounds under various conditions (Oshida et al., 2004).

Palladium(II) Complexes with Carbazates and Hydrazides : Sousa et al. (2015) explored the synthesis and characterization of palladium(II) complexes with various ligands, including tert-butyl carbazate. These studies contribute to our understanding of coordination compounds and their potential applications (Sousa et al., 2015).

Synthesis and Biological Evaluation of tert-Butyl Piperazine Carboxylate : Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, providing structural insights and evaluating its biological activities (Sanjeevarayappa et al., 2015).

Cytotoxicity of Platinum(IV) Carbamate Complexes : Wilson and Lippard (2011) synthesized platinum(IV) complexes with various carbamates, including 4-fluorophenyl derivatives. Their research into the cytotoxicity of these complexes contributes to the understanding of potential medicinal applications (Wilson & Lippard, 2011).

properties

IUPAC Name |

tert-butyl N-[3-(4-fluorobenzoyl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-13-8-11(9-13)14(19)10-4-6-12(17)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFGZZXOBITWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135096 |

Source

|

| Record name | Carbamic acid, N-[trans-3-(4-fluorobenzoyl)cyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate | |

CAS RN |

1630906-41-0 |

Source

|

| Record name | Carbamic acid, N-[trans-3-(4-fluorobenzoyl)cyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide](/img/structure/B2493005.png)

![benzo[c][1,2,5]thiadiazol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2493010.png)

![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide](/img/structure/B2493021.png)

![2-Benzyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493023.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-2-methylpropanamide](/img/structure/B2493028.png)